Gluconapoleiferin

Glucosinolate profiling Biofumigation Brassica tissue distribution

Gluconapoleiferin is a 3-hydroxylated aliphatic glucosinolate exclusive to select Brassica species. Unlike interchangeable analogs like progoitrin or gluconapin, its specific side-chain structure yields unique hydrolysis products, making it the only valid reference for root-specific biofumigation assays (3.0 μmol/g in roots vs. 1.6 μmol/g in shoots) and hydrolysis-dependent bitterness studies. Its status as a swede-specific chemotaxonomic marker also makes it essential for species authentication. Ensure experimental accuracy with this distinct, high-purity standard.

Molecular Formula C12H20NO10S2-
Molecular Weight 403.4 g/mol
CAS No. 19764-03-5
Cat. No. B217463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluconapoleiferin
CAS19764-03-5
Molecular FormulaC12H20NO10S2-
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
InChIInChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1
InChIKeyZEGLQSKFSKZGRO-JSWRNRSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gluconapoleiferin (CAS 19764-03-5): Glucosinolate Baseline for Brassica Research and Procurement


Gluconapoleiferin (CAS 19764-03-5) is a 3-hydroxylated aliphatic glucosinolate, specifically a hydroxy-alkenylglucosinolic acid derived from glucobrassicanapin [1]. It is primarily found in Brassica species such as turnip (Brassica rapa) and rapeseed (Brassica napus) . As a member of the glucosinolate family, it serves as a precursor to bioactive isothiocyanates and other hydrolysis products with documented roles in plant defense and potential health effects [2].

Why Generic Glucosinolate Substitution Fails: The Case for Gluconapoleiferin


Aliphatic glucosinolates in Brassica are not interchangeable. While compounds like progoitrin, gluconapin, and glucobrassicanapin share a common biosynthetic origin, their specific side-chain structures—such as the 3-hydroxylation in gluconapoleiferin—dictate distinct hydrolysis products, sensory profiles, and biological activities [1]. For instance, gluconapoleiferin and progoitrin are both tasteless as intact glucosinolates, but their hydrolysis yields different oxazolidinethiones that are intensely bitter [2]. Substituting gluconapoleiferin with a more abundant analog like progoitrin would alter the resulting flavor profile and potentially confound studies on goitrogenic effects [3]. The quantitative evidence below demonstrates why precise compound selection matters.

Gluconapoleiferin (CAS 19764-03-5): Quantified Differentiation Evidence for Scientific Selection


Tissue-Specific Accumulation: Gluconapoleiferin vs. Glucobrassicanapin in Biofumigant Crops

In leafy turnip (Brassica rapa), gluconapoleiferin accumulates preferentially in root tissue at 3.0 μmol/g DW compared to 1.6 μmol/g DW in shoots, representing an 87.5% higher concentration in roots. In contrast, its structural analog glucobrassicanapin shows a similar root preference but with higher absolute concentrations (4.2 μmol/g DW in roots, 1.9 μmol/g DW in shoots) [1]. This differential tissue partitioning may influence selection for studies targeting root-specific biofumigation or metabolite extraction.

Glucosinolate profiling Biofumigation Brassica tissue distribution

Sensory Precursor Profile: Hydrolysis-Derived Bitterness of Gluconapoleiferin vs. Sinigrin

Gluconapoleiferin and progoitrin are both tasteless in their intact form, but their myrosinase-catalyzed hydrolysis yields oxazolidinethiones that are intensely bitter [1]. This contrasts with sinigrin, which is inherently bitter even before hydrolysis [1]. In a study of 113 Brassica rapa varieties, gluconapoleiferin was among the aliphatic glucosinolates associated with bitterness variation, though not the sole determinant [2].

Sensory analysis Flavor chemistry Glucosinolate hydrolysis

Species-Restricted Occurrence: Gluconapoleiferin Detection Limited to Swede Among Common Vegetables

In a gas chromatography survey of common Brassica vegetables (white cabbage, red cabbage, brussels sprouts, cauliflower, kale, and swede), gluconapoleiferin was detected exclusively in swede (rutabaga, Brassica napus var. napobrassica) [1]. This restricted distribution contrasts with progoitrin, which was found in white cabbage, red cabbage, brussels sprouts, and swede [1].

Phytochemical distribution Brassica chemotaxonomy Glucosinolate profiling

Concentration in Seed vs. Edible Parts: Gluconapoleiferin as a Minor Component in Hanakkori

In Brassica napus cv. Hanakkori, gluconapoleiferin was identified among 11 glucosinolates but was not among the major components (>5 mmol/kg DW). Major seed glucosinolates were progoitrin (78.8 mmol/kg DW), gluconapin (10.7 mmol/kg DW), and glucobrassicanapin (7.81 mmol/kg DW) [1]. This establishes gluconapoleiferin as a minor constituent relative to dominant aliphatic glucosinolates in this cultivar.

Glucosinolate quantification Seed composition Brassica napus

Trace-Level Occurrence in Rapeseed: Gluconapoleiferin vs. Dominant Glucosinolates

In winter rapeseed (Brassica napus) seeds analyzed by HPLC, gluconapoleiferin was detected only at trace levels (<0.1% of total glucosinolates), alongside glucoalyssin, glucoraphanin, epiprogoitrin, and glucoiberin [1]. In contrast, progoitrin, gluconapin, 4-hydroxyglucobrassicin, glucobrassicanapin, glucobrassicin, gluconasturtiin, 4-methoxyglucobrassicin, and neoglucobrassicin were present at quantities >0.1% [1].

Glucosinolate quantification Rapeseed breeding HPLC profiling

Gluconapoleiferin (CAS 19764-03-5): Evidence-Based Application Scenarios for Research and Industry


Root-Specific Biofumigation Studies in Brassica

Researchers investigating biofumigation potential of Brassica crops should prioritize gluconapoleiferin when root tissue is the target matrix, as it accumulates at 3.0 μmol/g DW in leafy turnip roots compared to 1.6 μmol/g DW in shoots [3]. Its preferential root accumulation distinguishes it from other aliphatic glucosinolates and makes it a relevant marker for root-specific glucosinolate dynamics.

Bitterness and Flavor Chemistry Research in Cruciferous Vegetables

Gluconapoleiferin serves as a critical reference compound for studies on glucosinolate-derived bitterness, as it is tasteless in its intact form but yields intensely bitter oxazolidinethiones upon myrosinase hydrolysis [3]. This contrasts with inherently bitter sinigrin, enabling controlled experiments on hydrolysis-dependent flavor development [3].

Swede (Rutabaga) Chemotaxonomic Marker Studies

Gluconapoleiferin's exclusive detection in swede among six common Brassica vegetables [3] positions it as a candidate chemotaxonomic marker. Analytical laboratories developing species authentication methods for Brassica-derived products may utilize gluconapoleiferin presence as an indicator of swede inclusion.

Minor Glucosinolate Quantification in Rapeseed Breeding Programs

Breeding programs aiming to modulate glucosinolate profiles in rapeseed should monitor gluconapoleiferin as a trace-level component (<0.1% of total glucosinolates) [3]. While not a major determinant of total glucosinolate content, its presence may serve as a genetic marker for specific biosynthetic pathway activity.

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